![molecular formula C13H12N2O3 B296004 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid, also known as DMOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOAA is a derivative of acrylic acid and belongs to the oxadiazole family of compounds.
Mécanisme D'action
The exact mechanism of action of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is its versatility in various fields of research. This compound can be easily synthesized and modified to suit specific research needs. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations.
Orientations Futures
There are several future directions for research on 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid. In medicinal chemistry, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its therapeutic potential. In material science, this compound can be further explored as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound can be used for the development of new analytical methods for the detection and quantification of various compounds.
Conclusion:
In conclusion, this compound is a versatile chemical compound with potential applications in various fields of research. Its synthesis method is well-established, and its scientific research application has been extensively studied. Further research is needed to fully understand the mechanism of action of this compound and to optimize its potential in various fields.
Méthodes De Synthèse
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate to form 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine. This intermediate product is then reacted with acryloyl chloride to form this compound.
Applications De Recherche Scientifique
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been used as a derivatization reagent for the analysis of various compounds.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(E)-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8-3-4-9(2)10(7-8)13-15-14-11(18-13)5-6-12(16)17/h3-7H,1-2H3,(H,16,17)/b6-5+ |
Clé InChI |
ZJRMTZSJPDNTCV-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)/C=C/C(=O)O |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C=CC(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


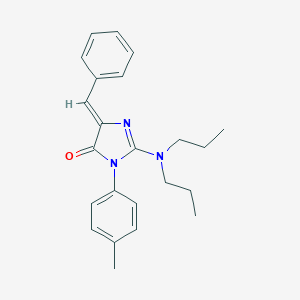

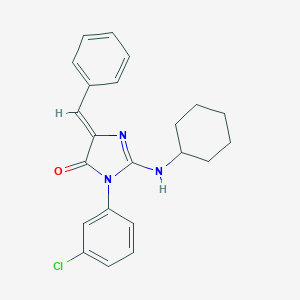



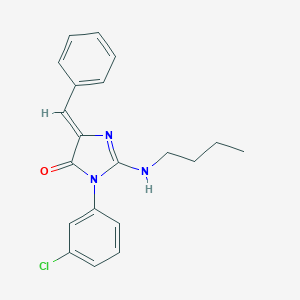
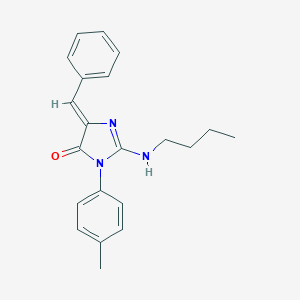

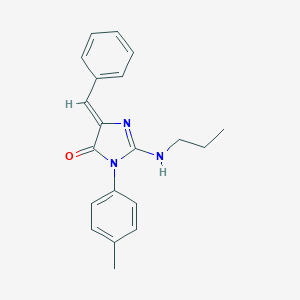
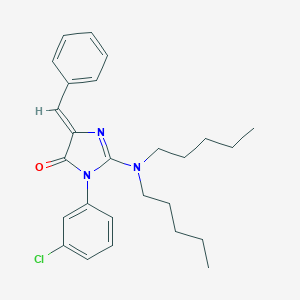


![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
